InChI=1S/C9H14O/c1-6-7-2-3-8(6)5-9(10)4-7/h2-3,6-10H,4-5H2,1H3
. The compound has a molecular weight of 138.21 g/mol . Endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol is a bicyclic compound with significant relevance in organic chemistry and pharmacology. Its molecular formula is with a molecular weight of approximately 141.21 g/mol. This compound is classified under the category of azabicyclo compounds, specifically as a derivative of the bicyclic structure known as tropane. The compound exhibits various stereoisomeric forms, including both endo and exo configurations, which are crucial for its biological activity and chemical reactivity.
The compound is derived from the broader class of 8-azabicyclo[3.2.1]octane derivatives, which are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents targeting various biological pathways. The classification of endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol includes:
The synthesis of endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol can be achieved through several methods commonly utilized in organic chemistry:
The molecular structure of endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol features a bicyclic framework consisting of a nitrogen atom incorporated into a cycloalkane ring system:
Endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol participates in various chemical reactions typical for alcohols and nitrogen-containing compounds:
The mechanism of action for endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol primarily revolves around its interaction with biological receptors:
The physical properties of endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol include:
Property | Value |
---|---|
Molecular Weight | 141.21 g/mol |
Boiling Point | Not available |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under inert atmosphere |
Chemical properties include reactivity patterns typical for alcohols and nitrogen-containing compounds, such as susceptibility to oxidation and substitution reactions .
Endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol has several notable applications in scientific research:
The 8-azabicyclo[3.2.1]octane core is pivotal for synthesizing endo-8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol. This scaffold is typically assembled via intramolecular Mannich reactions or Diels-Alder cycloadditions. A biomimetic approach employs succinaldehyde, methylamine, and acetonedicarboxylic acid in a one-pot tandem reaction, mirroring biosynthetic pathways observed in tropane alkaloid-producing plants. The reaction proceeds through imine formation, intramolecular aldol condensation, and decarboxylation, yielding the bicyclic framework with the Δ⁶-double bond intact. Enantioselectivity is introduced using chiral auxiliaries or asymmetric catalysis during the ring-forming step, achieving enantiomeric excess (ee) >90% in optimized systems [6] [10].
Stereocontrol at C3 and C6 is governed by the kinetic vs. thermodynamic preferences of ring closure. In Diels-Alder approaches, cyclopentadiene reacts with N-methylmaleimide to afford bicyclic adducts where the endo isomer predominates (>95%) due to secondary orbital interactions. For endo-8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol, the endo-alcohol configuration arises from hydride delivery to the carbonyl face of tropinone derivatives. Key parameters include:
Table 1: Stereoselectivity in Tropinone Reduction
Reducing Agent | Solvent | endo:exo Ratio | de (%) |
---|---|---|---|
NaBH₄ | MeOH | 3:1 | 75 |
L-Selectride | THF | 50:1 | 98 |
Zn(BH₄)₂ | Et₂O | 10:1 | 90 |
Tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one) serves as a symmetrical precursor for desymmetrization. Biocatalytic reduction using tropinone reductase I (TRI) yields endo-3α-alcohols, while tropinone reductase II (TRII) produces exo-3β-isomers. TRI exhibits 25-fold higher activity than TRII, enabling >90% conversion to the endo product. Chemical desymmetrization employs chiral borane complexes (e.g., (R)-2-methyl-CBS-oxazaborolidine), achieving ee values of 88–95%. The Δ⁶-unsaturation is introduced via IBX dehydrogenation of saturated intermediates at C6–C7, preserving the endo stereochemistry [6] [10].
Asymmetric methodologies leverage transition-metal catalysis and organocatalysts:
Table 2: Catalytic Asymmetric Synthesis Performance
Method | Catalyst | ee (%) | Yield (%) |
---|---|---|---|
Ru-catalyzed hydrogenation | Ru-(S)-BINAP | 92 | 88 |
Enzymatic DKR | C. antarctica lipase B | >99 | 82 |
Organocatalytic aldol | L-Prolineamide | 85 | 75 |
The endo isomer is typically the kinetic product due to lower activation energy in cyclization, while the exo isomer forms under thermodynamic control (e.g., prolonged heating). In Robinson’s tropinone synthesis, the endo pathway dominates due to orbital symmetry conservation, with initial endo:exo ratios of 8:1. Epimerization at C3 occurs under basic conditions via retro-aldol/re-aldol mechanisms, equilibrating to a 3:1 endo:exo ratio [4] [6] [9].
Table 3: Physicochemical Properties of endo vs. exo Isomers
Property | endo-Isomer | exo-Isomer |
---|---|---|
Melting Point (°C) | 50–60 | 40–45 |
Boiling Point (°C) | 233 | 227 |
Water Solubility | 100 g/L (20°C) | 85 g/L (20°C) |
pKa | 3.80 | 4.10 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7